molecular formula C17H19NOS B4415949 2-benzylsulfanyl-N-propan-2-ylbenzamide

2-benzylsulfanyl-N-propan-2-ylbenzamide

Cat. No.: B4415949
M. Wt: 285.4 g/mol
InChI Key: XIEWRHJRULPCSX-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-propan-2-ylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylthio group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-propan-2-ylbenzamide typically involves the reaction of benzylthiol with N-isopropylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol acts as a nucleophile, attacking the carbonyl carbon of N-isopropylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of benzylthiol, enhancing its nucleophilicity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzylsulfanyl-N-propan-2-ylbenzamide is unique due to its specific structural features, such as the presence of both benzylthio and N-isopropyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-benzylsulfanyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13(2)18-17(19)15-10-6-7-11-16(15)20-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWRHJRULPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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